2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione
Overview
Description
2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione is an organic compound that features a dihydrobenzofuran ring fused with a morpholine ring and an ethanethione group
Scientific Research Applications
2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione has several scientific research applications:
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, which this compound is a part of, have been shown to exhibit a wide range of biological activities . They have been found to activate nerve growth factors , exhibit anti-inflammatory , antioxidant properties , anti-Alzheimer’s disease , antibacterial activity and anticancer activity . They have also been shown to be kinase inhibitors .
Mode of Action
Benzofuran derivatives have been shown to exert their antiproliferative activities through a variety of cell proliferation inhibitory mechanisms, including induction of apoptosis and inhibition of vegfr-2 .
Biochemical Pathways
It is known that benzofuran derivatives can affect a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
It is known that benzofuran derivatives can have a wide range of effects due to their diverse pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione typically involves the formation of the dihydrobenzofuran ring followed by the introduction of the morpholine and ethanethione groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydrobenzofuran ring. Subsequent reactions introduce the morpholine and ethanethione functionalities through nucleophilic substitution or addition reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanethione group to an ethyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the dihydrobenzofuran or morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanethione group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydrobenzofuran-5-yl)acetic acid: This compound shares the dihydrobenzofuran core but has an acetic acid group instead of the morpholine and ethanethione groups.
1-(2,3-Dihydrobenzofuran-5-yl)ethan-1-one: This compound has a similar structure but features an ethanone group instead of the morpholine and ethanethione groups.
Uniqueness
2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione is unique due to the combination of the dihydrobenzofuran ring with the morpholine and ethanethione groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above .
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-1-morpholin-4-ylethanethione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c18-14(15-4-7-16-8-5-15)10-11-1-2-13-12(9-11)3-6-17-13/h1-2,9H,3-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKYKWNXAKNZDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CC(=S)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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